N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide
Description
N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)9-12-8(15-13-9)3-4-11-7(14)5-10/h6H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
RKADIUAKLSXQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide can be achieved through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents.
Chemical Reactions Analysis
N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its pharmacophore, it is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide can be compared with other similar compounds that contain the 1,2,4-oxadiazole ring. Some similar compounds include:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the oxadiazole ring but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
